Antimalarial Selectivity: Bis(aminopropyl)piperazine vs. Chloroquine
In a systematic investigation of monoquinoline antimalarial agents, derivatives incorporating the 1,4-bis(3-aminopropyl)piperazine linker (synthesized from the aminopropylpiperazine scaffold) demonstrated superior selectivity indices compared to the clinical standard chloroquine (CQ). Eleven compounds from three series achieved higher selectivity index values (ratio CC50/IC50) than CQ, and one compound produced complete cure in Plasmodium berghei-infected mice [1]. This differential selectivity is attributed to the linker's ability to maintain antimalarial potency while reducing mammalian cytotoxicity—a finding that directly informs procurement decisions for researchers developing next-generation antimalarials with improved therapeutic windows.
| Evidence Dimension | Selectivity index (CC50 on mammalian cells / IC50 on P. falciparum) |
|---|---|
| Target Compound Data | Eleven 1,4-bis(3-aminopropyl)piperazine derivatives exhibited higher SI than CQ (exact fold improvement varies by derivative) |
| Comparator Or Baseline | Chloroquine (CQ): Selectivity index baseline |
| Quantified Difference | Higher selectivity index for 11 derivatives vs. CQ; one derivative cured P. berghei-infected mice in vivo |
| Conditions | In vitro: P. falciparum strains (CQ-resistant and sensitive) with mammalian cell cytotoxicity (CC50) assessment; In vivo: P. berghei mouse model |
Why This Matters
Higher selectivity index relative to chloroquine demonstrates that the bis(3-aminopropyl)piperazine scaffold enables antimalarial activity with reduced mammalian cytotoxicity, making it a strategically valuable building block for lead optimization programs.
- [1] Ryckebusch A, Deprez-Poulain R, Maes L, Debreu-Fontaine MA, Mouray E, Grellier P, Sergheraert C. Synthesis and in vitro and in vivo antimalarial activity of N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivatives. Journal of Medicinal Chemistry, 2003, 46(4): 542-557. View Source
